Vilazodone carboxylic acid

Pharmacokinetics Drug Metabolism UPLC-MS/MS

Vilazodone carboxylic acid (CAS 163521-19-5) is the definitive, pharmacologically inactive M10 metabolite—chromatographically and analytically distinct from active metabolites M4 and M11. Substituting with generic 'vilazodone metabolite' or non-identical carboxylic acid derivatives introduces unquantifiable variability, compromising bioanalytical method validation and regulatory compliance. Certified at ≥98% purity, this primary reference standard is essential for UPLC-MS/MS assays quantifying M10 in plasma and urine, drug-drug interaction studies, and QC impurity profiling in vilazodone API synthesis. Its longer half-life relative to the parent drug makes it a critical analyte for complete metabolic fate assessment. Procure with confidence for robust, audit-ready pharmacokinetic data.

Molecular Formula C26H26N4O3
Molecular Weight 442.5 g/mol
CAS No. 163521-19-5
Cat. No. B113504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilazodone carboxylic acid
CAS163521-19-5
Synonyms5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofurancarboxylic Acid; 
Molecular FormulaC26H26N4O3
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)O
InChIInChI=1S/C26H26N4O3/c27-16-18-4-6-23-22(13-18)19(17-28-23)3-1-2-8-29-9-11-30(12-10-29)21-5-7-24-20(14-21)15-25(33-24)26(31)32/h4-7,13-15,17,28H,1-3,8-12H2,(H,31,32)
InChIKeyRSXUEYFLDNUILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vilazodone Carboxylic Acid (CAS 163521-19-5) for Pharmacokinetic & Bioanalytical Research


Vilazodone carboxylic acid (CAS 163521-19-5), also designated as Vilazodone metabolite M10, is the key carboxylic acid derivative of the antidepressant vilazodone. This compound is primarily observed as a metabolite in urine (major) and plasma (minor) , and it serves a critical role as both a synthetic intermediate and a primary analytical reference standard for vilazodone studies [1]. Its molecular formula is C26H26N4O3, with a molecular weight of 442.51 g/mol, and it features a benzofuran-2-carboxylic acid core .

Why Vilazodone Carboxylic Acid Cannot Be Replaced by Generic Analogs in Regulated Research


Substituting Vilazodone carboxylic acid with a generic 'vilazodone metabolite' or an alternative carboxylic acid derivative is analytically and pharmacologically unsound. This specific compound is the definitive inactive M10 metabolite, distinct from active metabolites like M11 or M4 [1]. Its unique chromatographic behavior, solubility profile, and specific pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) are critical for accurate bioanalytical method validation and drug-drug interaction studies [2]. Using a non-identical analog introduces unquantifiable variability in assays, compromising data integrity and regulatory compliance in pharmacokinetic and metabolic research.

Quantitative Evidence for Vilazodone Carboxylic Acid Selection vs. Parent Drug & Other Metabolites


Pharmacokinetic Differentiation: M10 Exhibits Distinct AUC, Cmax, and Half-Life vs. Parent Drug

In a controlled rat study, Vilazodone carboxylic acid (M10) demonstrated significantly different pharmacokinetic parameters compared to the parent drug Vilazodone. The area under the curve (AUC0→t) for M10 was 254.34 ng/mL•h, while Vilazodone's AUC0→t was 552.84 ng/mL•h, indicating a 53.9% lower systemic exposure for the metabolite [1]. Furthermore, M10's Cmax was 26.19 ng/mL, compared to Vilazodone's 69.37 ng/mL, a 62.2% reduction in peak concentration. The elimination half-life (t1/2) of M10 was 5.99 h, which is 38.7% longer than Vilazodone's 4.32 h. These quantitative differences are crucial for differentiating parent drug from metabolite in bioanalytical assays.

Pharmacokinetics Drug Metabolism UPLC-MS/MS

Metabolic Profiling: M10 is a Minor Inactive Metabolite, Differentiating it from Major Active Metabolites

Vilazodone carboxylic acid (M10) is classified as a minor, inactive metabolite in the metabolic pathway of vilazodone. In a semi-quantitative study of urine samples from rats, metabolites M4 and M11 were identified as the major components, accounting for 10.86% and 27.02% of the relative abundance, respectively [1]. In contrast, M10 is noted as a minor metabolite present in lower amounts. This is a critical distinction for studies focused on active drug pharmacology versus those requiring a specific, inactive marker for metabolism or excretion studies.

Metabolite Identification Pharmacology Toxicology

Solubility and Formulation: DMSO Solubility of 4 mg/mL Enables Precise In Vitro Stock Preparation

Vilazodone carboxylic acid demonstrates a specific solubility of 4 mg/mL (9.04 mM) in DMSO, which is a critical parameter for preparing accurate stock solutions for in vitro experiments [1]. This solubility data is a direct differentiator from the parent drug vilazodone and other metabolites, which possess different physicochemical properties. For instance, vilazodone itself has different solubility characteristics, often requiring different solvent systems. Using this precise value ensures reproducibility and avoids the confounding effects of precipitation or inaccurate dosing in cell-based or biochemical assays.

Solubility Formulation In Vitro Assays

Analytical Standard Purity: High Purity (>98%) Certified for HPLC and MS Method Validation

Vilazodone carboxylic acid is supplied with a certified purity of >98% [1], making it suitable for use as a primary analytical standard. This high purity is crucial for accurate quantification in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) assays, where impurities can lead to erroneous results. The deuterated analog, Vilazodone Carboxylic Acid-d4, is also available as an internal standard for enhanced analytical precision . This contrasts with generic or research-grade compounds where purity may be lower or not rigorously certified, potentially compromising analytical method validation.

Analytical Chemistry HPLC Method Validation

Optimal Research & Industrial Applications for Vilazodone Carboxylic Acid


Pharmacokinetic and Drug-Drug Interaction Studies

Vilazodone carboxylic acid is indispensable as a quantitative analytical standard in UPLC-MS/MS assays for measuring the concentration of the M10 metabolite in plasma and urine [1]. Its distinct pharmacokinetic profile, including a longer half-life than the parent drug [2], makes it a critical analyte for understanding the complete metabolic fate and potential drug-drug interactions of vilazodone.

Bioanalytical Method Development and Validation

As a primary reference standard with certified high purity (>98%) [1], Vilazodone carboxylic acid is essential for developing and validating robust HPLC and LC-MS/MS methods. Its use ensures method accuracy, precision, and compliance with regulatory standards for quantifying vilazodone metabolites in biological matrices.

Metabolic Pathway and Biomarker Research

Due to its identity as a specific, inactive metabolite (M10) distinct from major active metabolites like M4 and M11 [1], this compound is a key tool for tracing the oxidative deamination and dealkylation pathways of vilazodone. It serves as a unique biomarker for studying the excretion and metabolism of the drug without confounding pharmacological activity.

Quality Control in Pharmaceutical Manufacturing

Vilazodone carboxylic acid is a crucial intermediate and impurity marker in the synthesis of vilazodone active pharmaceutical ingredient (API) [1]. It is used in quality control (QC) laboratories to monitor and quantify related substances, ensuring the purity and consistency of the final drug product according to pharmacopeial standards.

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